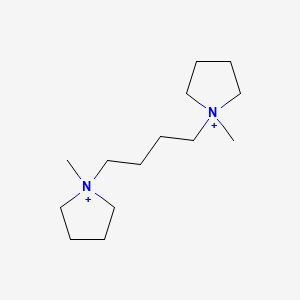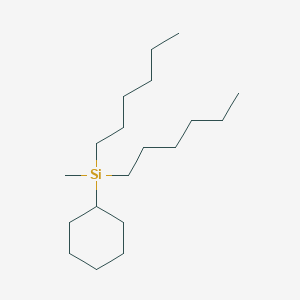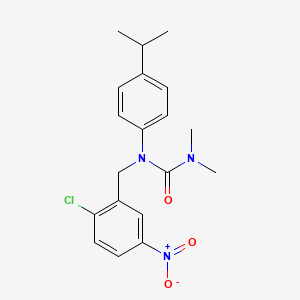
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N',N'-dimethyl-N-(4-(1-methylethyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- is a complex organic compound with a unique structure that combines various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- typically involves multiple steps, starting with the preparation of the intermediate compounds. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
The common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to various substituted urea compounds with different functional groups.
Aplicaciones Científicas De Investigación
Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
- Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)-
Uniqueness
The uniqueness of Urea, N-((2-chloro-5-nitrophenyl)methyl)-N’,N’-dimethyl-N-(4-(1-methylethyl)phenyl)- lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
136132-31-5 |
|---|---|
Fórmula molecular |
C19H22ClN3O3 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
1-[(2-chloro-5-nitrophenyl)methyl]-3,3-dimethyl-1-(4-propan-2-ylphenyl)urea |
InChI |
InChI=1S/C19H22ClN3O3/c1-13(2)14-5-7-16(8-6-14)22(19(24)21(3)4)12-15-11-17(23(25)26)9-10-18(15)20/h5-11,13H,12H2,1-4H3 |
Clave InChI |
OJUOAZGFVSFWOP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N(CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Silane, [2-(4-chlorophenyl)ethyl]triethyl-](/img/structure/B14266346.png)
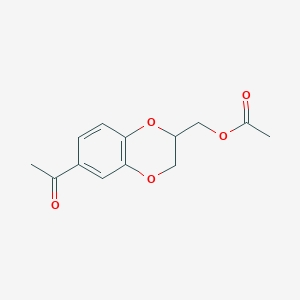
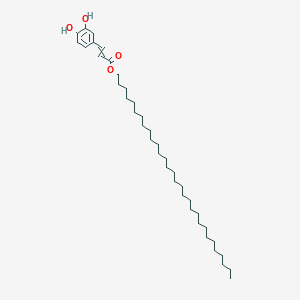

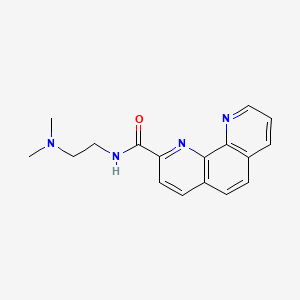
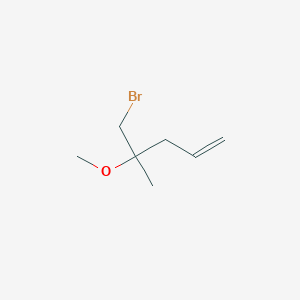
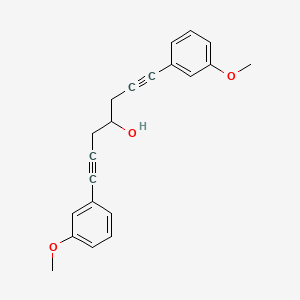
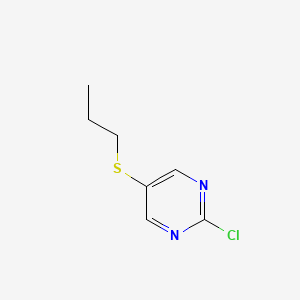
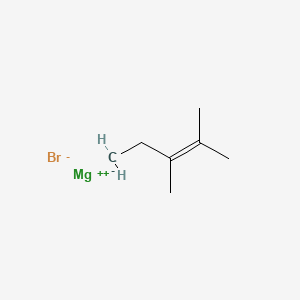
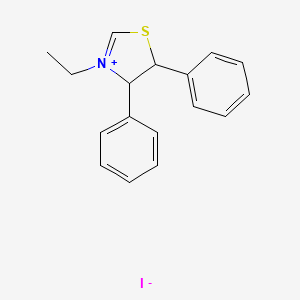
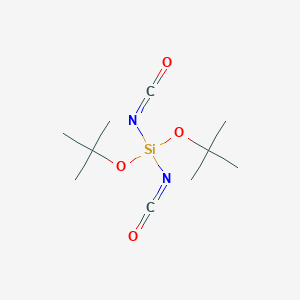
![4-(1,4-Dioxaspiro[4.5]decan-8-yl)-1-(3,4,5-trifluorophenyl)cyclohexan-1-ol](/img/structure/B14266436.png)
